molecular formula C18H33NO8 B611201 t-Boc-aminooxy-PEG5-propargyl CAS No. 2086688-98-2

t-Boc-aminooxy-PEG5-propargyl

Cat. No. B611201
M. Wt: 391.46
InChI Key: YDTYROCJIYKMDS-UHFFFAOYSA-N
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Description

T-Boc-aminooxy-PEG5-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The propargyl group in t-Boc-aminooxy-PEG5-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .


Molecular Structure Analysis

The molecular formula of t-Boc-aminooxy-PEG5-propargyl is C18H33NO8 . It has a molecular weight of 391.5 g/mol .


Chemical Reactions Analysis

The propargyl group in t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .


Physical And Chemical Properties Analysis

T-Boc-aminooxy-PEG5-propargyl has a molecular weight of 391.5 g/mol . The molecular formula is C18H33NO8 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

1. Synthesis of Aminooxy End-Functionalized Polymers

t-Boc-aminooxy-PEG5-propargyl has applications in the synthesis of aminooxy end-functional polymers. These polymers are synthesized using atom transfer radical polymerization (ATRP) and are used for chemoselective conjugation to proteins. This process is significant in preparing well-defined bioconjugates, as demonstrated by Heredia et al. (2007) in their study on Boc-protected aminooxy initiators for ATRP of various monomers (Heredia, Tolstyka, & Maynard, 2007).

2. Stereoselective Synthesis of Chiral γ-Functionalized Allylic Amines

The compound is used in the stereoselective synthesis of chiral γ-functionalized allylic amines. Reginato et al. (1996) showed that chiral t-Boc protected propargylic amines are obtained from aminoaldehydes, serving as intermediates in synthesizing γ-functionalized allylic systems (Reginato et al., 1996).

3. Transglutaminase-Mediated PEGylation of Proteins

This compound plays a role in PEGylation of proteins using transglutaminase. Mero et al. (2009) utilized a monodisperse Boc-PEG-NH2 for protein derivatization, which facilitated the identification of PEGylation sites by mass spectrometry (Mero, Spolaore, Veronese, & Fontana, 2009).

4. Functionalization of Hexagonal Boron Nitride

t-Boc-aminooxy-PEG5-propargyl is also utilized in modifying hexagonal boron nitride (h-BN) for improving the thermal conductivity of epoxy composites. Yang et al. (2021) showed that PEG-modified h-BN enhances its dispersibility and compatibility with epoxy resin matrix (Yang, Sun, Zhang, & Yao, 2021).

5. Synthesis of Glycosyl Carbamates and Amino Acid Glycosides

The compound is used in synthesizing glycosyl carbamates and amino acid glycosides. Shaikh et al. (2011) employed propargyl 1,2-orthoesters for the synthesis of 1,2-trans O-glycosides of protected amino acids, demonstrating its versatility in glycosylation reactions (Shaikh et al., 2011).

6. Development of Blood Contacting Surfaces

This chemical finds use in developing blood contacting surfaces that resist nonspecific protein adsorption and promote clot lysing. Chen et al. (2009) modified a polyurethane surface with PEG and lysine, showcasing its potential in medical device coatings (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).

Future Directions

The future directions of t-Boc-aminooxy-PEG5-propargyl could involve further exploration of its potential in drug delivery, given its ability to form stable linkages via Click Chemistry .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTYROCJIYKMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-aminooxy-PEG5-propargyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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